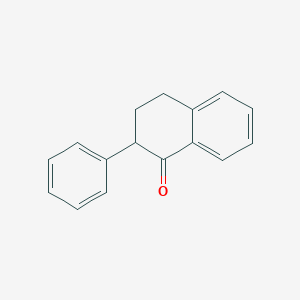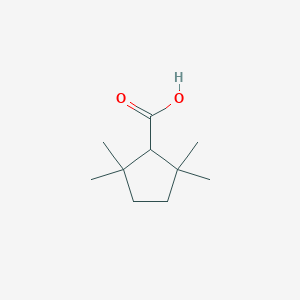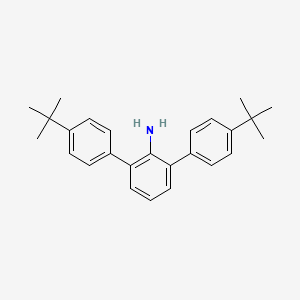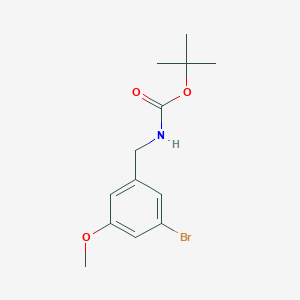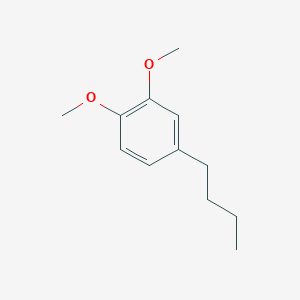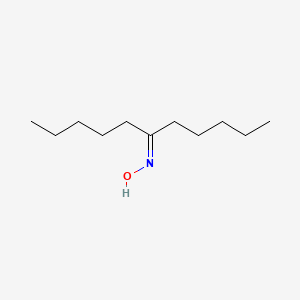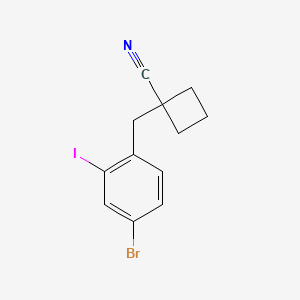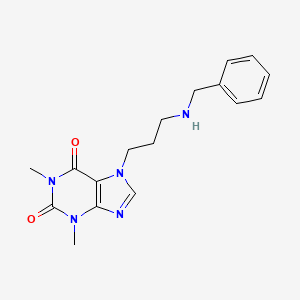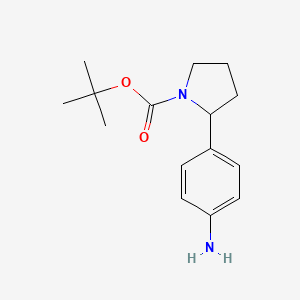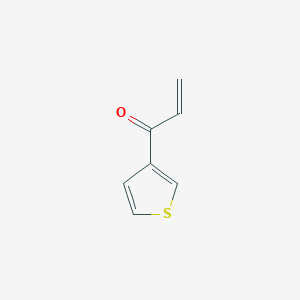
1-(Thiophen-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a propenone group attached to the thiophene ring. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of thiophene-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(Thiophen-3-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new pharmaceuticals.
Medicine: Research has shown its potential in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of 1-(Thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Thiophen-3-yl)prop-2-en-1-one can be compared with other thiophene derivatives:
Thiophene-2-carbaldehyde: Similar in structure but lacks the propenone group, resulting in different reactivity and applications.
Thiophene-3-carboxylic acid: Contains a carboxyl group instead of a propenone group, leading to distinct chemical properties and uses.
2-Acetylthiophene: Another thiophene derivative with an acetyl group, used in different synthetic and industrial applications.
Uniqueness: this compound is unique due to its propenone group, which imparts specific reactivity and allows for diverse chemical transformations. Its combination of thiophene and propenone functionalities makes it a versatile compound in various research and industrial fields.
Propriétés
Numéro CAS |
357405-57-3 |
|---|---|
Formule moléculaire |
C7H6OS |
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6OS/c1-2-7(8)6-3-4-9-5-6/h2-5H,1H2 |
Clé InChI |
WNCFOCZPFPWLPA-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1=CSC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
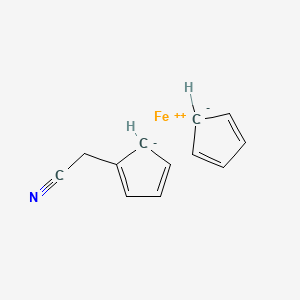
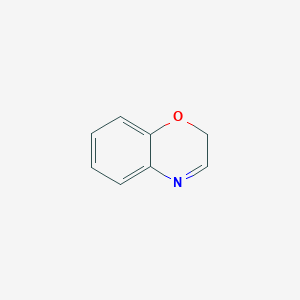
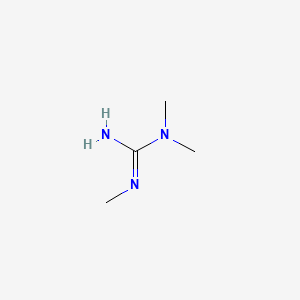
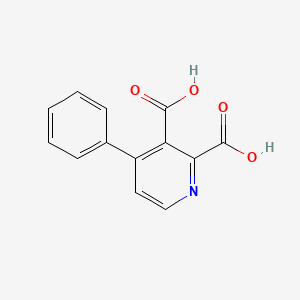
![2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B8746054.png)
